Methyl 5-bromo-2-hydrazinylnicotinate
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Overview
Description
Methyl 5-bromo-2-hydrazinylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromine atom at the 5-position and a hydrazine group at the 2-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-hydrazinylnicotinate typically involves the bromination of methyl nicotinate followed by the introduction of the hydrazine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The hydrazine group can be introduced by reacting the brominated intermediate with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-hydrazinylnicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted nicotinates with various functional groups.
Oxidation and Reduction Reactions: Products include azo compounds and amines.
Coupling Reactions: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
Methyl 5-bromo-2-hydrazinylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-hydrazinylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
Methyl 5-bromo-2-hydrazinylnicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxynicotinate: This compound has a methoxy group instead of a hydrazine group, which affects its reactivity and applications.
Methyl 5-bromo-2-chloronicotinate: This compound has a chlorine atom instead of a hydrazine group, leading to different chemical properties and uses.
Methyl 5-bromo-2-hydroxynicotinate: This compound has a hydroxyl group instead of a hydrazine group, resulting in different biological activities and applications.
This compound is unique due to the presence of both the bromine and hydrazine groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8BrN3O2 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-2-hydrazinylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11) |
InChI Key |
XHROVBRSNFGKAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)NN |
Origin of Product |
United States |
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